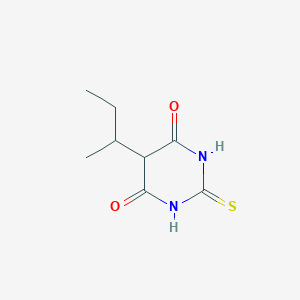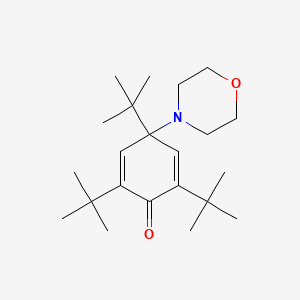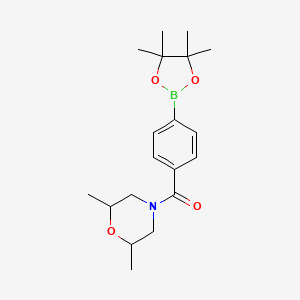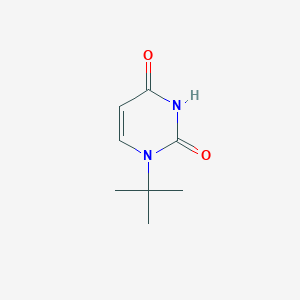![molecular formula C6H10ClF2N B14001666 trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride: is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multistep reactions. One common method includes the use of dichloromethane (DCM) as a solvent at room temperature, which affords the desired product with high diastereoselectivity . The reaction conditions often involve the use of molecular sieves to remove water and secondary amines to increase the reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions (MCRs) and the use of catalyst-free multistep reactions are likely to be employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and fluorine atoms may influence its binding affinity and specificity towards certain biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.
Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
Comparison with Similar Compounds
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.1]heptanes
Comparison: Compared to these similar compounds, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
NJBGNMIKAIZJQQ-FHAQVOQBSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]2C1(F)F.Cl |
Canonical SMILES |
C1C2CNCC2C1(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)



![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)

![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)


